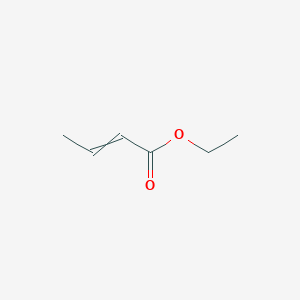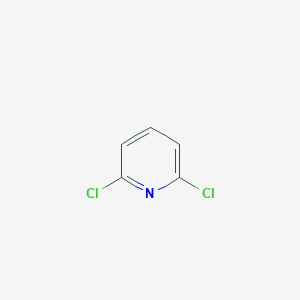
Crotonato de etilo
Descripción general
Descripción
Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂ . It is a clear, colorless liquid at room temperature and is known for its pungent odor. Ethyl crotonate is primarily used as a plasticizer for acrylic resins and as a solvent for cellulose esters .
Aplicaciones Científicas De Investigación
Ethyl crotonate has several applications in scientific research:
Chemical-Shift Imaging: Used in rapid analysis of multiple samples using multiplex sample NMR.
Total Synthesis: Utilized in the total synthesis of complex natural products such as (+/-)-daurichromenic acid, which has potent anti-HIV activity.
Polymer Research: Employed in the synthesis of bio-based acrylic resins and other high-performance polymer materials.
Mecanismo De Acción
Target of Action
Ethyl crotonate is an organic chemical compound . It is primarily used as a plasticizer for acrylic resins and also as a solvent for cellulose esters . The primary targets of ethyl crotonate are these resins and esters, where it acts to modify their physical properties.
Mode of Action
Ethyl crotonate interacts with its targets through chemical reactions. As an ester, ethyl crotonate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Result of Action
The primary result of ethyl crotonate’s action is the modification of the physical properties of certain materials, such as acrylic resins and cellulose esters . For example, as a plasticizer, it can increase the flexibility and durability of these materials.
Action Environment
The action of ethyl crotonate can be influenced by various environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It is also insoluble in water , which can affect its distribution in the environment.
Análisis Bioquímico
Biochemical Properties
Ethyl crotonate plays a role in biochemical reactions, particularly in the context of its use as a solvent for cellulose esters
Cellular Effects
It is known to be used as a solvent in various biochemical reactions , which suggests that it may influence cell function indirectly through its role in these reactions.
Molecular Mechanism
As a solvent, it likely exerts its effects at the molecular level by facilitating the dissolution and reaction of other biomolecules . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to Ethyl crotonate have not been reported in the literature.
Temporal Effects in Laboratory Settings
It is known to be used in NMR spectroscopic experiments due to its simplicity . This suggests that it may have some stability over time in these settings.
Metabolic Pathways
It is known to be used as a solvent in various biochemical reactions , suggesting that it may interact with enzymes or cofactors in these reactions.
Transport and Distribution
As a solvent, it may be distributed throughout the cell to facilitate the dissolution and reaction of other biomolecules .
Subcellular Localization
As a solvent, it is likely to be found throughout the cell where it facilitates the dissolution and reaction of other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl crotonate can be synthesized through the esterification of crotonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating crotonic acid and ethanol with a catalytic amount of sulfuric acid, followed by distillation to obtain the ester.
Industrial Production Methods: In industrial settings, ethyl crotonate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous distillation to separate the product from the reaction mixture .
Types of Reactions:
Hydroboration-Oxidation: Ethyl crotonate undergoes hydroboration followed by oxidation to yield 3-hydroxybutyric acid.
Polymerization: It can be polymerized using group-transfer polymerization (GTP) with organic acid catalysts to form poly(ethyl crotonate).
Common Reagents and Conditions:
Hydroboration: Borane (BH₃) in tetrahydrofuran (THF) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Polymerization: Organic superacid catalysts such as trifluoromethanesulfonimide (NHTf₂) and methoxytrimethylsilane (MTS) as an initiator.
Major Products:
3-Hydroxybutyric Acid: From hydroboration-oxidation.
Poly(ethyl crotonate): From polymerization.
Comparación Con Compuestos Similares
Methyl Crotonate: Similar in structure but with a methyl group instead of an ethyl group.
Crotonic Acid: The parent acid of ethyl crotonate.
Ethyl trans-2-butenoate: An isomer with a different arrangement of the double bond.
Uniqueness: Ethyl crotonate is unique due to its specific applications in polymer research and its role in the synthesis of biologically active compounds. Its ability to undergo polymerization with high thermal stability and transparency makes it distinct from other crotonates .
Propiedades
Número CAS |
10544-63-5 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
ethyl (Z)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3- |
Clave InChI |
ZFDIRQKJPRINOQ-HYXAFXHYSA-N |
SMILES |
CCOC(=O)C=CC |
SMILES isomérico |
CCOC(=O)/C=C\C |
SMILES canónico |
CCOC(=O)C=CC |
Punto de ebullición |
132.00 to 134.00 °C. @ 760.00 mm Hg |
Densidad |
d204 0.92 0.916-0.921 |
| 623-70-1 10544-63-5 |
|
Descripción física |
Colorless liquid with a pungent odor; [CAMEO] |
Pictogramas |
Flammable; Irritant |
Solubilidad |
Insoluble in water; soluble in oils Soluble (in ethanol) |
Sinónimos |
2-Butenoic Acid Ethyl Ester; Ethyl 2-Butenoate; Ethyl Crotonate; NSC 4778; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl crotonate?
A1: Ethyl crotonate has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: What spectroscopic data is available for ethyl crotonate?
A2: Researchers frequently utilize NMR spectroscopy to characterize ethyl crotonate. [] One study showcased 1D and 2D proton and carbon NMR experiments conducted on ethyl crotonate, demonstrating the compound's spectral properties. []
Q3: How does the stability of ethyl crotonate impact its use in solvent-free reactions?
A3: In a study focused on the synthesis of (S)-ethyl-3-aminobutanoate, ethyl crotonate's participation in a solvent-free aza-Michael addition reaction was investigated. [] The research determined kinetic constants for the reaction at various temperatures, highlighting the impact of temperature on reaction rate and ethyl crotonate's stability within a solvent-free environment.
Q4: How is ethyl crotonate utilized in organic synthesis?
A4: Ethyl crotonate serves as a valuable reagent in organic synthesis. One study employed ethyl crotonate in the synthesis of (+/-)-daurichromenic acid, a natural product with potent anti-HIV activity. [] The reaction involved a multi-step process where ethyl crotonate reacted with ethyl acetoacetate and trans,trans-farnesal.
Q5: What is the role of ethyl crotonate in 1,3-dipolar cycloaddition reactions?
A5: Ethyl crotonate acts as a dipolarophile in 1,3-dipolar cycloaddition reactions. Researchers have documented its reaction with C, N-diarylnitrones, yielding 3,4-trans-4,5-trans-22,3-diaryl-4-carbethoxy-5-methylisoxazolidine derivatives as the major product. [] These cycloadditions demonstrate high regio- and stereo-selectivity.
Q6: How does ethyl crotonate participate in reactions with cobalt hydrocarbonyl?
A6: Ethyl crotonate reacts with cobalt hydrocarbonyl at room temperature, producing three isomeric acylcobalt carbonyls: α- and γ-carbethoxybutyrylcobalt carbonyls and β-carbethoxy-iso-butyrylcobalt carbonyl. [] The distribution of these complexes is influenced by reaction time, highlighting the occurrence of isomerization among the complexes.
Q7: Can ethyl crotonate be utilized in palladium-catalyzed reactions?
A7: Yes, ethyl crotonate participates in palladium-catalyzed reactions, specifically in the synthesis of 2,4-dienoic acid derivatives. [] This method enables the creation of molecules with extended carbon chains, broadening the synthetic applications of ethyl crotonate.
Q8: Have computational methods been used to study ethyl crotonate?
A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the reactivity of ethyl crotonate. [] This study focused on the 1,3-dipolar cycloadditions of C-aryl-N-phenyl nitrones with ethyl crotonate. DFT calculations accurately predicted the regioselectivity of these reactions, showcasing the value of computational methods in understanding reaction mechanisms.
Q9: How does computational chemistry contribute to understanding the reactivity of ethyl crotonate?
A9: Computational methods, such as DFT, are instrumental in studying the reaction mechanisms of ethyl crotonate. [] One study used B3LYP/6-31G(d,p) calculations to analyze the reaction between O=P(OCH3)2+ and ethyl crotonate, providing a detailed understanding of the potential energy surface and reaction pathways.
Q10: How is ethyl crotonate detected and quantified in complex mixtures?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying ethyl crotonate in complex mixtures. [] This technique allows for separation based on volatility and subsequent detection based on mass-to-charge ratios.
Q11: What analytical techniques are employed to study the aroma profile of products containing ethyl crotonate?
A11: Electronic nose (E-nose) technology and GC-IMS are valuable tools for analyzing volatile compounds, including ethyl crotonate, in food products. [] This approach allows researchers to assess the impact of factors like fermentation on the aroma profile, linking specific volatile compounds to sensory characteristics.
Q12: Are there any known alternatives to ethyl crotonate in specific applications?
A12: While specific alternatives depend on the application, other α,β-unsaturated esters like methyl acrylate [, , ] and ethyl acrylate [, , , , ] have been investigated in similar reactions. Researchers often compare reactivity and selectivity to determine suitable alternatives for specific synthetic transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)


![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)






